Samarium(II) iodide

Reducing Power Single-Electron Transfer Lanthanide Chemistry

Samarium(II) iodide (SmI₂, Kagan's reagent) is the premier single-electron transfer reductant for demanding organic synthesis. It delivers unmatched reducing power to -2.8 V vs SCE in the SmI₂/H₂O/Et₃N system—a range completely inaccessible to YbI₂ (limited to -2.3 V). It uniquely enables intramolecular Barbier cyclizations forming 6-membered and larger rings where alkali and alkaline-earth reagents fail. The SmI₂/ureate system replaces carcinogenic HMPA while achieving superior chemoselectivity, including monodechlorination. Procure SmI₂ as a 0.1 M THF solution with samarium stabilizer for reliable, scalable reductive transformations.

Molecular Formula I₂Sm
Molecular Weight 404.2 g/mol
CAS No. 32248-43-4
Cat. No. B145461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium(II) iodide
CAS32248-43-4
SynonymsSamarium Iodide;  Samarium Diiodide
Molecular FormulaI₂Sm
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESI[Sm]I
InChIInChI=1S/2HI.Sm/h2*1H;/q;;+2/p-2
InChIKeyUAWABSHMGXMCRK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium(II) Iodide (CAS 32248-43-4) Procurement Guide: A Superior Single-Electron Transfer Reagent in Organic Synthesis


Samarium(II) iodide (SmI₂), a cornerstone reagent in modern organic synthesis, is a divalent lanthanide complex that serves as a potent and versatile single-electron transfer (SET) reductant [1]. It is typically prepared as a deep blue-green solution in tetrahydrofuran (THF) and is renowned for its ability to mediate a vast array of reductive transformations, including radical cyclizations, Barbier-type couplings, and functional group reductions, often under mild and selective conditions [2]. Its unique reactivity profile, particularly in the presence of coordinating additives, distinguishes it from other conventional reducing agents.

Why Samarium(II) Iodide Cannot Be Simply Substituted by Other Lanthanide(II) Iodides or Common Reductants


The procurement of a specific reducing agent like SmI₂ is critical because the nuanced interplay of its reduction potential, coordination sphere dynamics, and substrate scope cannot be reliably replicated by other reagents. Direct substitution with the closest analog, Ytterbium(II) iodide (YbI₂), leads to a measurable loss in chemical reducing power, limiting the scope of reducible substrates [1]. Similarly, metallic samarium (Sm) or other common reductants like tributyltin hydride (Bu₃SnH) and lithium aluminum hydride (LiAlH₄) follow fundamentally different mechanistic pathways or lack the ability to orchestrate the same highly chemo- and stereoselective transformations [2]. This guide provides the quantitative evidence necessary to justify the specific selection of SmI₂.

Quantitative Evidence for the Superior Performance of Samarium(II) Iodide Against Key Comparators


Superior Reducing Power of the SmI₂/H₂O/Et₃N System Compared to YbI₂/H₂O/Et₃N

The mixture of SmI₂ with water and triethylamine (SmI₂/H₂O/Et₃N) defines a chemical reducing power with a limiting value of -2.8 V vs SCE, enabling the reduction of a broader range of challenging unsaturated hydrocarbons compared to its ytterbium analog. Ytterbium(II) iodide under identical conditions (YbI₂/H₂O/Et₃N) exhibits a significantly weaker reducing power, limited to -2.3 V vs SCE [1].

Reducing Power Single-Electron Transfer Lanthanide Chemistry

Enhanced Redox Potential via Ureate Activation: A Safer and More Potent Alternative to SmI₂/HMPA

The use of ureate ligands, such as triethylurea (TEU), with SmI₂ generates a complex with an estimated redox potential of -2.8 V vs SCE, surpassing the performance of the traditional but hazardous SmI₂/HMPA system [1]. This system not only achieves a higher reducing power but also demonstrates superior chemoselectivity, as evidenced by the selective monodechlorination of dichlorides [1].

Reduction Potential Coordination Chemistry Additive Effects

Robust Preparation Protocol: User-Friendly Synthesis Tolerating Water, Oxygen, and Peroxide Impurities

A systematic study on SmI₂ preparation confirms its user-friendly nature, demonstrating that the presence of common THF impurities (water, oxygen, and peroxides) has negligible impact on the successful synthesis of the reagent. The primary cause of preparation failure is the use of low-quality samarium metal, for which a simple activation method is provided [1].

Reagent Preparation Robustness Scalability

Key Application Scenarios Where Samarium(II) Iodide Provides a Decisive Procurement Advantage


Difficult Ring-Closing Reactions: 6-Membered and Larger Barbier-Type Cyclizations

When performing intramolecular Barbier-type cyclizations to form 6-membered or larger rings, SmI₂ is uniquely effective. Unlike alkali or alkaline earth-promoted cyclizations, which often fail for these ring sizes, SmI₂ delivers excellent yields under mild, functional group-tolerant conditions [1]. Its ability to effect cyclization where other reagents fail is a direct justification for its selection in complex molecule synthesis.

Reduction of Highly Challenging Substrates (E₁/₂ up to -2.8 V)

For the reduction of substrates with very negative reduction potentials (down to -2.8 V vs SCE), the SmI₂/H₂O/Et₃N system is the only reliable option among lanthanide(II) iodides [1]. The weaker reductant YbI₂/H₂O/Et₃N (limited to -2.3 V) fails to reduce these more recalcitrant unsaturated hydrocarbons, making SmI₂ essential for accessing these chemical transformations.

Safer, High-Potency Reductions via Ureate Activation

In settings where the use of the carcinogenic and highly toxic additive HMPA is prohibited, the SmI₂/ureate system offers a safer and more potent alternative. The ureate complexes not only achieve a superior estimated redox potential of -2.8 V vs SCE but also enable highly chemoselective transformations, such as monodechlorination, which is valuable in the synthesis of complex molecules [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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